molecular formula C14H19N3O2S B3036533 4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carbothioamide CAS No. 351332-37-1

4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carbothioamide

Cat. No. B3036533
CAS RN: 351332-37-1
M. Wt: 293.39 g/mol
InChI Key: KSYXTHPSLVVZBD-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carbothioamide, also known as 4-MPC, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. 4-MPC is a member of the benzodioxole family, which consists of derivatives of the cyclic ether dioxolane, and is characterized by its high solubility in water, low toxicity, and low odor. This compound has been found to possess a variety of biochemical and physiological effects, and has been studied for its potential applications in the fields of biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

Antioxidant Activity

The compound’s structure includes a 1,3-benzodioxole ring system, which is a common motif found in natural and synthetic compounds with diverse biological activities. Researchers have synthesized 4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carbothioamide and evaluated its antioxidant properties . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Further studies may explore its potential as a therapeutic agent against oxidative stress-related diseases.

Antiproliferative Potency

Another intriguing application involves the compound’s role in inhibiting cell growth. Specifically, ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate (a related scaffold) has demonstrated antiproliferative effects . Investigating the analogous properties of 4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carbothioamide could provide valuable insights for cancer research.

Histone Deacetylase (HDAC) Inhibition

The intermediate compound 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl-prop-2-enoylphenylquinoline-3-carboxamide has been used for constructing trithiocarbonates as HDAC inhibitors . HDAC inhibitors are promising in cancer therapy due to their ability to regulate gene expression and promote apoptosis. Further exploration of this compound’s HDAC inhibitory activity is warranted.

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-15-14(20)17-6-4-16(5-7-17)9-11-2-3-12-13(8-11)19-10-18-12/h2-3,8H,4-7,9-10H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYXTHPSLVVZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carbothioamide

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